molecular formula C6H9BrO2 B3102391 trans-Methyl 2-(bromomethyl)cyclopropanecarboxylate CAS No. 1417556-35-4

trans-Methyl 2-(bromomethyl)cyclopropanecarboxylate

Cat. No.: B3102391
CAS No.: 1417556-35-4
M. Wt: 193.04
InChI Key: AGOMZUJFFMCWFQ-CRCLSJGQSA-N
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Description

Trans-Methyl 2-(bromomethyl)cyclopropanecarboxylate is an important organic compound in the field of organic chemistry. It has the molecular formula C6H9BrO2 and a molecular weight of 193.04. This compound is known for its unique structure, which includes a cyclopropane ring substituted with a bromomethyl group and a carboxylate ester group.

Preparation Methods

The synthesis of trans-Methyl 2-(bromomethyl)cyclopropanecarboxylate typically involves the reaction of α-bromomethyl ketones with aldehydes in the presence of ethyl cyanoacetate and malononitrile. This reaction is carried out under basic conditions using triethylamine (Et3N) as a base . The reaction proceeds through a one-pot process, resulting in the formation of the desired cyclopropane derivative in excellent yields.

Chemical Reactions Analysis

Trans-Methyl 2-(bromomethyl)cyclopropanecarboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Elimination Reactions: The compound can undergo elimination reactions to form alkenes, particularly under basic conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common reagents used in these reactions include bases like potassium hydroxide (KOH) for elimination reactions and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions. The major products formed from these reactions vary based on the specific reaction conditions and reagents used .

Scientific Research Applications

Trans-Methyl 2-(bromomethyl)cyclopropanecarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving cyclopropane derivatives.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of trans-Methyl 2-(bromomethyl)cyclopropanecarboxylate involves its reactivity as an electrophile due to the presence of the bromomethyl group. This electrophilic nature allows it to participate in various substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Trans-Methyl 2-(bromomethyl)cyclopropanecarboxylate can be compared with other similar compounds, such as:

    cis-Methyl 2-(bromomethyl)cyclopropanecarboxylate: This isomer has different stereochemistry, which can lead to different reactivity and properties.

    Methyl 2-(chloromethyl)cyclopropanecarboxylate: This compound has a chlorine atom instead of a bromine atom, which affects its reactivity and applications.

    Methyl 2-(hydroxymethyl)cyclopropanecarboxylate: The presence of a hydroxyl group instead of a bromomethyl group significantly changes the compound’s chemical behavior.

This compound is unique due to its specific substitution pattern and the presence of both a bromomethyl group and a carboxylate ester group, which confer distinct reactivity and applications.

Properties

IUPAC Name

methyl (1R,2R)-2-(bromomethyl)cyclopropane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrO2/c1-9-6(8)5-2-4(5)3-7/h4-5H,2-3H2,1H3/t4-,5+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGOMZUJFFMCWFQ-CRCLSJGQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC1CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@H]1CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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trans-Methyl 2-(bromomethyl)cyclopropanecarboxylate
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trans-Methyl 2-(bromomethyl)cyclopropanecarboxylate
Reactant of Route 3
trans-Methyl 2-(bromomethyl)cyclopropanecarboxylate
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trans-Methyl 2-(bromomethyl)cyclopropanecarboxylate
Reactant of Route 5
trans-Methyl 2-(bromomethyl)cyclopropanecarboxylate
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trans-Methyl 2-(bromomethyl)cyclopropanecarboxylate

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